molecular formula C17H25N5O2 B107675 普利西地洛 CAS No. 59010-44-5

普利西地洛

货号: B107675
CAS 编号: 59010-44-5
分子量: 331.4 g/mol
InChI 键: QGONODUKOFNSOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prizidilol, also known as SKF 92657, is an arylpyridazinylhydrazine derivative. It was patented by Smith Kline and French Laboratories Ltd. as an antihypertensive agent .


Synthesis Analysis

Prizidilol is metabolized by hepatic enzymes, specifically by cytochrome P-450 in liver microsomes . It binds to two distinct sites on cytochrome P-450. At low concentrations, it binds to the type I site (active site) of the enzyme. At higher concentrations, it binds to the type II site of hepatic microsomal cytochrome P-450 .


Molecular Structure Analysis

The molecular formula of Prizidilol is C17H25N5O2. It has a molecular weight of 331.4127 .


Chemical Reactions Analysis

Prizidilol has been studied for its interaction with metal ions. It does not form complexes with Ca(II), Mg(II), and Mn(II), but it does form complexes with Zn(II), Cu(II) and Fe(II)/Fe(III). It reacts with Fe(II) to form a brightly colored tetrazene complex .


Physical and Chemical Properties Analysis

The coordination chemistry of Prizidilol is similar to that of 1-hydrazinophthalazine. Both kinds of ligand react with Fe(II) to form a brightly colored tetrazene complex .

科学研究应用

抗高血压特性

普利西地洛因其结合的毛细血管前血管扩张剂和非选择性β-肾上腺素受体阻滞作用而闻名,一直是治疗原发性高血压的关注对象。研究表明它在降低原发性高血压患者的血压方面有效。当以递增剂量给药时,它已显示出仰卧和站立血压显着降低。抗高血压作用似乎与普利西地洛的血浆峰浓度一致,表明其在血浆中的浓度与其降低血压的功效之间存在相关性。这种关系已通过开发用于测量普利西地洛血浆浓度的特定检测方法得到证实 (Karlberg, Larsson, & Öhman, 1981) (Karlberg, Larsson, & Ohman, 1981)

血流动力学效应

研究还集中在了解普利西地洛的血流动力学效应。长期研究表明,普利西地洛可以显着降低血压,而不会显着改变心输出量、心率或体液量。血压的降低归因于总外周阻力的显着降低。这些发现表明普利西地洛在休息和体力活动期间都有良好的血流动力学特征 (Lund-johansen & Omvik, 1982)

对肾功能的影响

普利西地洛对肾功能的影响是另一个探索领域。已观察到普利西地洛的急性给药会增加有效的肾血浆流量,同时降低肾小球滤过率、滤过分数以及钠和钾的清除率。这些影响表明,普利西地洛对血压和肾功能的急性影响在高血压受试者中比在正常血压受试者中更明显,突出了其在管理高血压相关肾脏问题方面的潜力 (Boehringer 等人,1983)

作用机制

Prizidilol is an antihypertensive drug with combined precapillary vasodilator and non-selective beta-adrenoceptor-blocking actions . It has been used in the treatment of essential hypertension .

安全和危害

Prizidilol has been reported to produce dose-dependent decreases in supine and upright blood pressure. The only reported side effects were postural dizziness in 2 cases and headache in one case .

属性

IUPAC Name

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONODUKOFNSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866727
Record name Prizidilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59010-44-5
Record name Prizidilol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prizidilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRIZIDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of 6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione (2 g, 0.006 mole) and hydrazine hydrate (50 ml) was heated under reflux in an atmosphere of nitrogen for 90 minutes. Excess of hydrazine hydrate was removed under reduced pressure and 3-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine was isolated as an oil which was characterised as the hemisulphate hemihydrate (2.34 g, 98%, m.p. 180°-185°). Recrystallisation from aqueous ethanol gave a crystalline material of m.p. 200°-203° (decomposition).
Name
6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione (2 g, 0.006 mole) and hydrazine hydrate (50 ml) was heated under reflux in an atmosphere of nitrogen for 90 minutes. Excess of hydrazine hydrate was removed under reduced pressure and 3-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine was isolated as the hemisulphate hemihydrate (2.34 g, 98%, m.p. 180°-185° ). Recrystallisation from aqueous ethanol gave a crystalline material of m.p. 200°-203° (decomposition). (Found: C, 52.41; H, 6.76; N, 17.78; M+, 331. C17H25N5O2. 1/2H2SO4. 1/2H2O requires: C, 52.43; H, 6.99; N, 17.98%; M(base), 331).
Name
6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prizidilol
Reactant of Route 2
Prizidilol
Reactant of Route 3
Prizidilol
Reactant of Route 4
Reactant of Route 4
Prizidilol
Reactant of Route 5
Prizidilol
Reactant of Route 6
Prizidilol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。